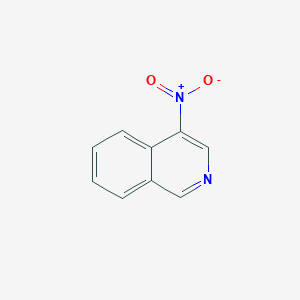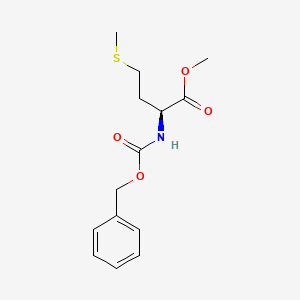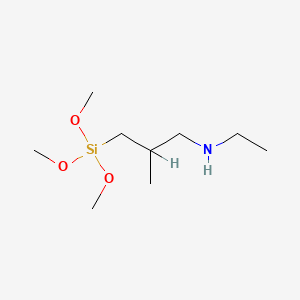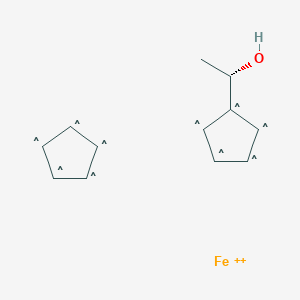
CID 11746425
Übersicht
Beschreibung
CID 11746425 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of the protein kinase CK2, which has been implicated in several disease processes such as cancer, inflammation, and neurodegeneration.
Wirkmechanismus
CID 11746425 is a small molecule inhibitor of CK2, which is a protein kinase that plays a crucial role in several cellular processes such as cell proliferation, DNA repair, and apoptosis. The compound binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This results in the inhibition of several disease processes that are mediated by CK2, such as cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied in scientific research. The compound has been shown to inhibit the activity of CK2, resulting in the inhibition of several downstream targets that are involved in disease processes. Additionally, this compound has been shown to have anti-tumor effects in several cancer cell lines, anti-inflammatory effects in animal models of inflammation, and neuroprotective effects in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
CID 11746425 has several advantages and limitations for lab experiments. The compound is a small molecule inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in disease processes. Additionally, the compound has been shown to have potent inhibitory activity against CK2, making it a useful tool for studying the effects of CK2 inhibition. However, one limitation of this compound is that it has not been extensively studied in vivo, making it difficult to assess its potential therapeutic applications in animal models.
Zukünftige Richtungen
There are several future directions for research on CID 11746425. One potential direction is to study the compound in animal models of cancer, inflammation, and neurodegeneration to assess its potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-tumor, anti-inflammatory, and neuroprotective effects of this compound. Furthermore, the development of more potent and selective inhibitors of CK2 could lead to the development of more effective therapeutic agents for the treatment of diseases mediated by CK2.
Wissenschaftliche Forschungsanwendungen
CID 11746425 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of CK2, which is involved in several disease processes such as cancer, inflammation, and neurodegeneration. Inhibition of CK2 activity by this compound has been shown to have anti-tumor effects in several cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXCAYRXOOFP-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471758 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33136-66-2 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



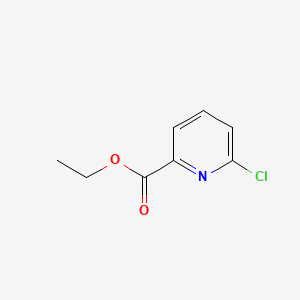
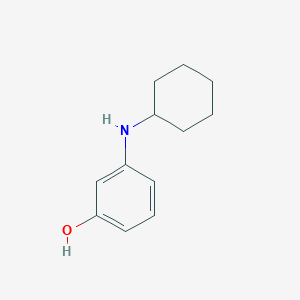
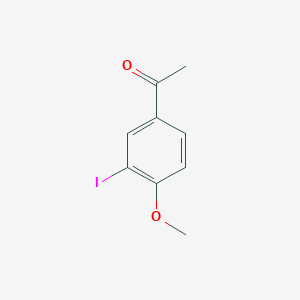

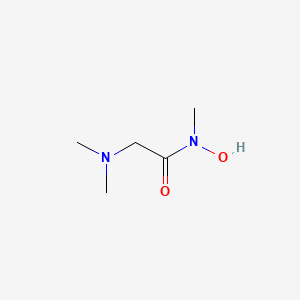
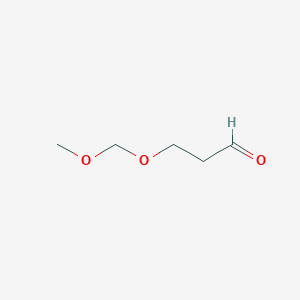
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

